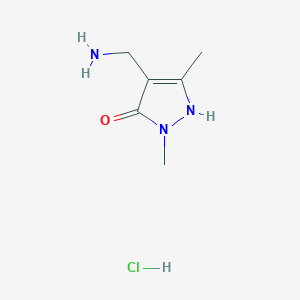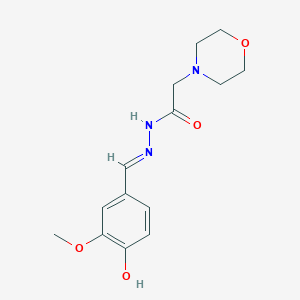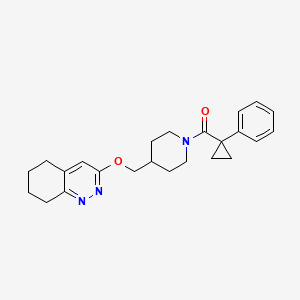
(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a unique combination of a phenylcyclopropyl group, a tetrahydrocinnolin moiety, and a piperidine unit
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions. One potential route includes:
Synthesis of 1-Phenylcyclopropylmethanone: : This involves a cyclopropanation reaction where phenylacetyl chloride reacts with ethylene in the presence of a catalyst such as copper(I) chloride.
Formation of the Piperidine Intermediate: : The 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine intermediate can be synthesized through the reaction of piperidine with 5,6,7,8-tetrahydrocinnoline-3-methanol under basic conditions.
Coupling Reaction: : Finally, the two intermediates are coupled under conditions such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone requires optimization of the above synthetic routes to ensure high yield and purity. This often involves automated synthesis, stringent control of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under appropriate conditions, such as using oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions where the piperidine or phenylcyclopropyl groups are substituted by other nucleophiles.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxide, amines, thiols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carbonyl derivatives, while nucleophilic substitution could introduce a new functional group in place of a hydrogen atom on the piperidine or phenylcyclopropyl group.
Scientific Research Applications
Chemistry: In chemistry, it can be used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound might be studied for its interactions with biological macromolecules, potentially serving as a molecular probe.
Medicine: In medicinal research, it could be investigated for its potential as a drug candidate or its interactions with specific cellular receptors.
Industry: Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its target and the pathway involved. Generally, it might interact with proteins, enzymes, or receptors, altering their function. Molecular docking studies and in vitro assays can help elucidate these mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements, which can impart distinctive reactivity and binding properties.
List of Similar Compounds:1-Phenylcyclopropan-1-ol
4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
1-Phenylcyclopropylamine
The uniqueness of this compound lies in its specific substitution pattern, influencing its chemical and biological behavior.
That's a brief dive into the world of this compound! Anything specific you're curious about from this?
Properties
IUPAC Name |
(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLENXBWBPEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
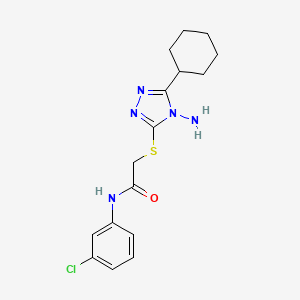
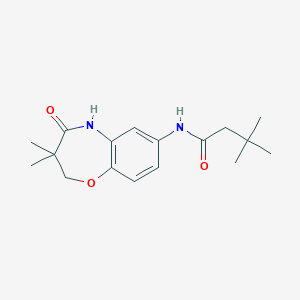
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)

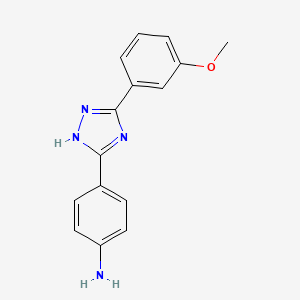
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)
![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)
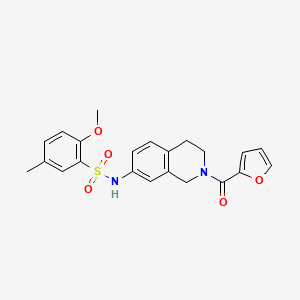
![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2454578.png)
